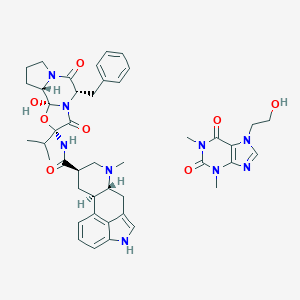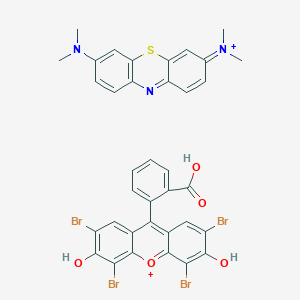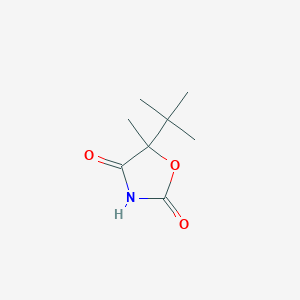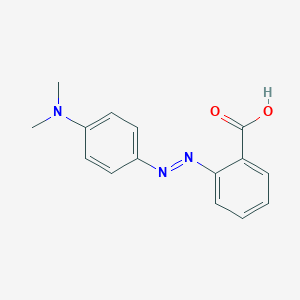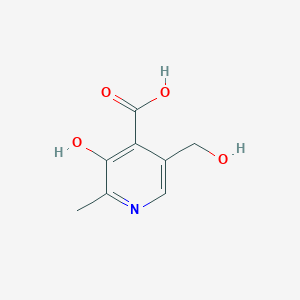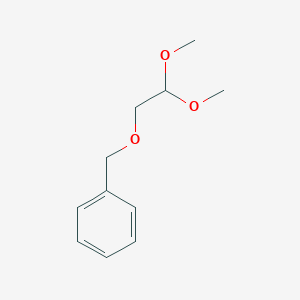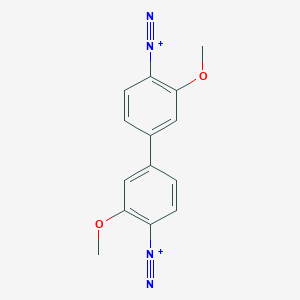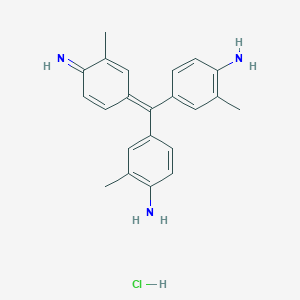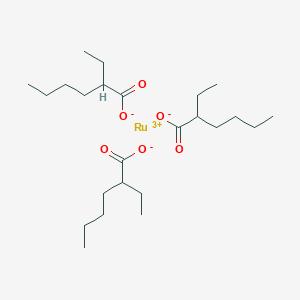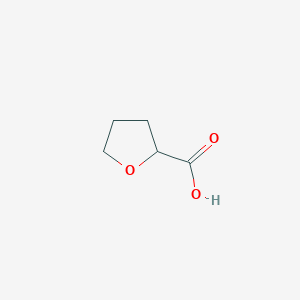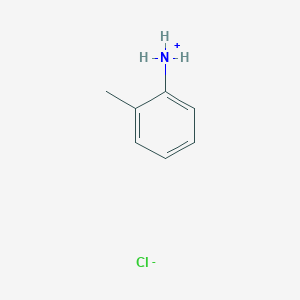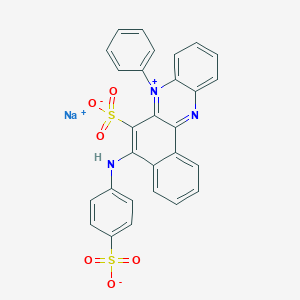
偶氮胭脂红 G
描述
Azocarmine G is a synthetic dye, commonly used in food and beverages to restore their original appearance, in situations where the color is affected by processing, storage, packaging, and distribution . It is useful for protein determination in acidic medium .
Synthesis Analysis
Azocarmine G has been used in the synthesis of flower-like layered double hydroxides (MgAl-LDH and MgFe-LDH) via a co-precipitation method for environmental remediation .
Chemical Reactions Analysis
Azocarmine G has been involved in the adsorption behavior of two flower-like layered double hydroxides (MgAl-LDH and MgFe-LDH) synthesized via co-precipitation method . It has also been used in a kinetic-spectrophotometric method for the determination of trace amounts of silver, based on its catalytic effect on the oxidation of azocarmine G by peroxydisulfate in sulfuric acid medium .
Physical And Chemical Properties Analysis
Azocarmine G is a powder that is soluble in water (1 mg/mL, clear, red) . The extinction coefficient is 210-255 at 510-523 nm in water .
科学研究应用
Environmental Remediation
Azocarmine G is used in environmental remediation studies. For instance, it has been used to test the adsorption behavior of flower-like layered double hydroxides (MgAl-LDH and MgFe-LDH) synthesized for environmental remediation . The materials were tested for the adsorption removal of azocarmine G dye from an aqueous medium .
Dye Removal
Azocarmine G is used in studies related to dye removal. The experimental parameters, including the pH, the initial concentration, the adsorbent dose, and the time, were optimized to attain a maximum adsorption capacity of 105.9 mg·g−1 and 101.6 mg·g−1 for MgAl-LDH and MgFe-LDH, respectively .
Kinetic, Isotherm, and Thermodynamic Studies
Azocarmine G is used in kinetic, isotherm, and thermodynamic studies. The kinetic study revealed that the pseudo-second order fitted well the adsorption process, and the isotherms conformed well to the Langmuir model .
Food and Beverage Industry
Azocarmine G is a synthetic dye, commonly used in food and beverages to restore their original appearance, in situations where the color is affected by processing, storage, packaging, and distribution .
Protein Determination
Azocarmine G is useful for protein determination in an acidic medium. It is indicated by the formation of a purple-red complex .
Standard Stain for Microscopy
Azocarmine G is a standard stain for microscopy .
Photocatalytic Degradation
Azocarmine G is used in studies related to photocatalytic degradation. After visible light irradiation for 330 min with polyaniline/BiYTi2O7 polymer composite as a photocatalyst, complete removal and mineralization of Azocarmine G was observed .
Reference Standard in HPLC-DAD
Azocarmine G may be used as a reference standard for the determination of the analyte in food and beverages using high-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) .
安全和危害
属性
IUPAC Name |
sodium;7-phenyl-5-(4-sulfonatoanilino)benzo[a]phenazin-7-ium-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O6S2.Na/c32-38(33,34)20-12-10-18(11-13-20)29-25-17-27-28(22-15-14-21(16-23(22)25)39(35,36)37)30-24-8-4-5-9-26(24)31(27)19-6-2-1-3-7-19;/h1-17H,(H2,32,33,34,35,36,37);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUERODMRBLNCFK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N3NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocarmine G | |
CAS RN |
25641-18-3 | |
| Record name | Benzo[a]phenazinium, 7-phenylsulfo-5-[(4-sulfophenyl)amino]-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen 7-phenylsulphonato-5-[(4-sulphonatophenyl)aminobenzo[a]phenazinium, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Azocarmine G interact with DNA?
A1: Azocarmine G, in the presence of cetyltrimethylammonium bromide (CTAB), forms a ternary complex with DNA, leading to enhanced resonance light scattering (RLS) signal. This enhancement is attributed to the increased size of the AG-CTAB-DNA complex. [] The interaction enables sensitive detection of DNA. [, ]
Q2: Does Azocarmine G exhibit specific binding to any cellular components?
A2: Research suggests that Azocarmine G demonstrates a strong affinity for basic proteins. For instance, it intensely stains prolactin cells in the pituitary gland of Medaka fish, particularly those actively producing secretory granules. [] This affinity is further corroborated by its staining of mast cell granules, attributed to the binding of its anionic groups to the unoccupied basic groups within the granules. []
Q3: What is the molecular formula and weight of Azocarmine G?
A4: While the provided research papers do not explicitly state the molecular formula and weight of Azocarmine G, they highlight its chemical classification as an "amphoteric acid dye" or "acidic dye." [] This classification provides insights into its structure, suggesting the presence of both acidic and basic functional groups, contributing to its ability to interact with diverse molecules.
Q4: Is there spectroscopic data available for Azocarmine G?
A5: Although specific spectroscopic data is not provided in the research papers, they highlight its application in spectrophotometric analysis. For instance, the formation of a purple-red complex between Azocarmine G and proteins is detectable at a maximum absorption wavelength of 570 nm. [] This spectral characteristic enables its use in protein quantification assays. [, ] Furthermore, its application in resonance light scattering (RLS) techniques implies specific excitation and emission wavelengths that are key to its analytical utility. []
Q5: Are there specific details available regarding the material compatibility, stability, catalytic properties, and computational chemistry aspects of Azocarmine G from the provided research?
A5: The provided research primarily focuses on the analytical and biological staining applications of Azocarmine G. Consequently, specific details regarding its material compatibility, stability under various conditions, catalytic properties, if any, and computational chemistry modeling are not explicitly discussed in these papers.
Q6: Can you provide insights into the structure-activity relationship (SAR), stability and formulation, SHE regulations, and pharmacokinetic/pharmacodynamic (PK/PD) properties of Azocarmine G based on the provided research?
A6: The research predominantly emphasizes the application of Azocarmine G as a staining agent and analytical reagent, without delving into its potential therapeutic use. As a result, information pertaining to its SAR, stability and formulation for drug delivery, SHE regulations, and PK/PD properties is not within the scope of these research papers.
Q7: Is there any information available on the in vitro and in vivo efficacy, resistance and cross-resistance, toxicology and safety, drug delivery and targeting, and biomarkers and diagnostics aspects of Azocarmine G based on the provided research?
A7: The research primarily explores Azocarmine G's utility as an analytical tool and a staining agent for biological specimens. Consequently, information regarding its potential therapeutic effects, safety profiles, and related aspects like resistance, drug delivery, and biomarker development is not elaborated upon in these studies.
Q8: How is Azocarmine G used in analytical chemistry?
A9: Azocarmine G serves as a reagent in spectrophotometric methods for analyzing various compounds. It forms detectable complexes with molecules like proteins [, ], DNA [, ], and specific drugs, allowing for their quantification. [, ] For instance, the interaction between Azocarmine G and proteins leads to a color change, measurable at a specific wavelength, enabling protein quantification. [] Similarly, in the presence of CTAB, it forms a complex with DNA, enhancing the RLS signal for sensitive DNA detection. [, ]
Q9: What analytical techniques utilize Azocarmine G?
A10: Research highlights the use of Azocarmine G in spectrophotometry [, , , ] and resonance light scattering (RLS) techniques. [, ] Spectrophotometry exploits its ability to form colored complexes with target molecules, while RLS utilizes the enhancement of scattering signals upon complex formation for sensitive detection. These techniques are valuable for quantifying substances like proteins and DNA.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



